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Compound of Interest

Compound Name: 8-Epiloganin

Cat. No.: B12435537

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies required for the unambiguous identification of 8-Epiloganin, an iridoid glycoside
of interest in natural product research and drug development. This document summarizes key
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines detailed
experimental protocols, and presents logical workflows for its characterization.

Spectroscopic Data for 8-Epiloganin

The structural elucidation of 8-Epiloganin (C17H26010, Exact Mass: 390.1526 Da) relies on the
careful analysis of its *H and 3C NMR spectra, in conjunction with high-resolution mass
spectrometry (HR-MS) data.[1] While a complete, publicly available, and assigned raw dataset
for 8-Epiloganin is not readily available, data from its epimer, 7-epiloganin, and related iridoids
provide a strong basis for its identification.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for
determining the elemental composition and identifying the fragmentation patterns of 8-
Epiloganin.

Table 1: High-Resolution Mass Spectrometry Data for 8-Epiloganin

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12435537?utm_src=pdf-interest
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/8-Epiloganin
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/product/b12435537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12435537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

lon Calculated m/z Observed m/z Notes
[M+H]*+ 391.1604 [Data not available] Protonated molecule.
Sodium adduct,
[M+Na]* 413.1423 [Data not available] commonly observed in
ESI-MS.
Formate adduct, often
seen in negative ion
[M+HCOO]~ 435.1508 [Data not available] mode when formic
acid is used as a
mobile phase additive.
Fragment lons (from
MS/MS of [M+H]*)
_ Loss of a water
[M+H-H20]* 373.1498 [Data not available]
molecule.
Loss of the glucose
moiety is a
characteristic
fragmentation for
[M+H-CeH1005]* ) iridoid glycosides. The
229.0814 [Data not available]

(Aglycone+H)*

mass spectrum of the
related compound
loganin shows a
similar fragmentation

pattern.

Note: While specific observed m/z values for 8-Epiloganin are not available in the searched

literature, the calculated values provide the expected accurate masses for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 3C NMR chemical shifts and coupling constants are essential for confirming the

precise stereochemistry of 8-Epiloganin. The following tables provide the expected chemical
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shifts for 8-Epiloganin based on the available data for its isomer, 7-epiloganin, and general
knowledge of iridoid glycoside spectra.

Table 2: 13C NMR Chemical Shift Data for 7-Epiloganin (Reference for 8-Epiloganin)

Solvent: CD30OD

Carbon No. Chemical Shift (0, ppm)
1 98.6
3 141.2
4 1151
5 31.5
6 79.5
7 58.1
8 46.9
9 41.5
10 15.1
11 (C=0) 170.2
OCHs 51.9

Glucose Moiety

1 100.1
2 74.9
3 77.8
4' 71.6
5' 78.1
6' 62.8
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Source: Adapted from SpectraBase, Compound ID GaWF4WOTng5.[2] Note that the chemical
shifts for 8-Epiloganin, particularly for carbons around the C-8 epimeric center (e.g., C-7, C-8,
C-9, and C-10), are expected to show slight differences.

Table 3: Expected *H NMR Chemical Shifts and Coupling Constants for 8-Epiloganin

i T ExPected Chemical Exp(?ct-ec-l Expected Coupling
Shift (6, ppm) Multiplicity Constants (J, Hz)

1 ~5.2-54 d ~1.5-2.0

3 ~7.4-7.5 S

5 ~2.8-3.0 m

6 ~4.0-4.2 m

7 ~1.8-2.0 m

9 ~2.2-2.4 m

10 (CHs) ~1.0-1.1 d ~7.0

OCHs ~3.7 S

1 ~4.6-4.8 d ~7.5-8.0

Note: These are predicted values based on the analysis of related iridoid glycosides. Actual
values need to be confirmed by experimental data.

Experimental Protocols

The following sections outline generalized yet detailed protocols for the spectroscopic analysis
of 8-Epiloganin.

Sample Preparation

« |solation: 8-Epiloganin is typically isolated from plant material (e.g., Plantago species)
through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and
chromatographic purification steps such as column chromatography over silica gel and/or
preparative HPLC.
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o Purity Assessment: The purity of the isolated 8-Epiloganin should be assessed by analytical
HPLC-UV before spectroscopic analysis.

« NMR Sample Preparation: For NMR analysis, dissolve approximately 1-5 mg of purified 8-
Epiloganin in a suitable deuterated solvent (e.g., 0.5 mL of methanol-ds (CD3OD) or
dimethyl sulfoxide-de (DMSO-ds)). Add a small amount of tetramethylsilane (TMS) as an
internal standard (6 0.00 ppm).

e MS Sample Preparation: For MS analysis, prepare a dilute solution of the purified compound
(typically 1-10 pg/mL) in a solvent compatible with electrospray ionization, such as methanol
or acetonitrile, often with the addition of a small percentage of formic acid (e.g., 0.1%) to
promote protonation in positive ion mode.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for resolving complex spin systems.

e 1H NMR:

o Pulse Program: Standard single-pulse experiment.

o

Spectral Width: 12-16 ppm.

[¢]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 16-64, depending on sample concentration.
e 13C NMR:
o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
o Spectral Width: 200-220 ppm.

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

e 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D
NMR experiments is essential:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
confirm the stereochemistry.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

« lonization Mode: Both positive and negative ion modes should be employed to obtain
comprehensive data.

e Full Scan MS:

o Mass Range: m/z 100-1000.

o

Capillary Voltage: 3-4 kV.

[¢]

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

[e]

Source Temperature: 100-120 °C.

[e]

Desolvation Temperature: 250-350 °C.
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e Tandem MS (MS/MS):
o Precursor lon Selection: Isolate the [M+H]* or [M+Na]* ion.

o Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and
obtain a detailed fragmentation spectrum. This helps in identifying characteristic neutral
losses, such as the glucose moiety.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the identification of 8-
Epiloganin.
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Caption: Experimental workflow for the isolation and identification of 8-Epiloganin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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